molecular formula C26H28O16 B1236587 3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone

3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone

Cat. No. B1236587
M. Wt: 596.5 g/mol
InChI Key: YNMFDPCLPIMRFD-PEXUZNNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a member of flavonoids and a glycoside.

Scientific Research Applications

Chemical Isolation and Characterization

  • Flavone C-Glycosides from Plants : The study of flavone C-glycosides, including similar compounds, has been conducted in various plants such as Oxalis triangularis and Gelonium multiflorum. These studies focus on isolating and characterizing the chemical structures of flavone glycosides, contributing to the understanding of plant biochemistry and the potential therapeutic properties of these compounds (Rayyan, Fossen, & Andersen, 2005) (Das & Chakravarty, 1993).

Biological Activity and Applications

  • Antioxidant Properties : Research on various flavone glycosides has shown that these compounds possess potent antioxidant properties. This is evident in studies where isolated flavone glycosides exhibited significant radical scavenging activity, suggesting their potential use in oxidative stress-related conditions (Saracoglu, Varel, Harput, & Nagatsu, 2004).
  • Structural Analysis for Drug Development : The structural elucidation of flavone glycosides aids in the development of novel drugs. For instance, studies on the black locust tree (Robinia pseudoacacia) have helped to understand the glycosidic linkages in flavones, which can be crucial for the synthesis of new pharmacologically active compounds (Veitch, Elliott, Kite, & Lewis, 2010).

Synthesis and Chemical Studies

  • Total Synthesis of Flavone Glycosides : Studies have been conducted on the total synthesis of various flavone glycosides, demonstrating the feasibility of creating these compounds in a laboratory setting. This research is significant for the potential large-scale production of flavone-based drugs and supplements (Sato, Akiya, Nishizawa, & Suzuki, 2006).

Potential Therapeutic Applications

  • HIV-Reverse Transcriptase Inhibition : Some flavone glycosides have been identified as inhibitors of HIV reverse transcriptase, indicating their potential role in antiviral therapies. The isolation and identification of such compounds open avenues for new treatments for viral infections (Wang, Hou, Liu, Lin, Gil, & Cordell, 1994).

properties

Product Name

3',4',5,7-Tetrahydroxy-3-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]flavone

Molecular Formula

C26H28O16

Molecular Weight

596.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15-,17+,18-,20+,21-,22-,25+,26+/m1/s1

InChI Key

YNMFDPCLPIMRFD-PEXUZNNCSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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